BenchChemオンラインストアへようこそ!

4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide

Lipophilicity ADME Solubility

4-[Butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 850936-11-7) is a synthetic small molecule belonging to the sulfamoyl benzamide 1,3,4-oxadiazole class. This compound exhibits a molecular weight of 396.46 g/mol, a computed XLogP3-AA of 1.4, and contains one hydrogen bond donor and eight hydrogen bond acceptors.

Molecular Formula C17H24N4O5S
Molecular Weight 396.46
CAS No. 850936-11-7
Cat. No. B2738249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS850936-11-7
Molecular FormulaC17H24N4O5S
Molecular Weight396.46
Structural Identifiers
SMILESCCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)COC
InChIInChI=1S/C17H24N4O5S/c1-4-6-11-21(5-2)27(23,24)14-9-7-13(8-10-14)16(22)18-17-20-19-15(26-17)12-25-3/h7-10H,4-6,11-12H2,1-3H3,(H,18,20,22)
InChIKeyGYAFDAIOPPDEHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide: Structural and Physicochemical Profile for Informed Procurement


4-[Butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 850936-11-7) is a synthetic small molecule belonging to the sulfamoyl benzamide 1,3,4-oxadiazole class [1]. This compound exhibits a molecular weight of 396.46 g/mol, a computed XLogP3-AA of 1.4, and contains one hydrogen bond donor and eight hydrogen bond acceptors [1]. It has been cataloged in PubChem (CID 2155619) and ChEMBL (CHEMBL1352368), with limited but emerging bioactivity data primarily from high-throughput screening campaigns [2].

Why 4-[Butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Replaced by Generic Analogs


Within the 1,3,4-oxadiazole benzamide class, subtle modifications to the sulfamoyl nitrogen substituents and the oxadiazole C5 group produce substantial variations in lipophilicity, molecular flexibility, and steric bulk that directly influence solubility, permeability, and target engagement [1]. For instance, replacing the butyl(ethyl) combination with a benzyl(ethyl) group raises the computed logP by approximately 1.4 units, which can shift ADME properties and off-target profiles . Consequently, indiscriminate substitution with a seemingly similar analog risks altering both pharmacokinetic behavior and biological readouts, rendering generic interchange scientifically unsound without direct comparative data.

Quantitative Differentiation of 4-[Butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide Against Closest Analogs


Lipophilicity Reduction vs. Benzyl-Substituted Analog Improves Predicted Aqueous Solubility

The target compound displays a computed XLogP3-AA of 1.4, which is 1.4 log units lower than the ACD/LogP of 2.80 reported for the benzyl(ethyl) analog (CAS 850936-24-2) . Lower logP values are generally associated with higher aqueous solubility and reduced non-specific protein binding, critical for in vitro assay reliability [1].

Lipophilicity ADME Solubility Drug-likeness

5-Methoxymethyl Substituent Provides Metabolic Stability Advantage Over 5-Ethyl Variant

The 5-methoxymethyl group on the oxadiazole ring introduces a polar oxygen atom absent in the 5-ethyl analog (CAS 685837-25-6) [1]. Increased polarity at this position is associated with reduced CYP-mediated oxidative metabolism of the adjacent heterocycle, as evidenced by the lower computed XLogP3 of 1.4 for the target versus 2.5 for the 5-ethyl derivative [2].

Metabolic stability Oxadiazole CYP liability Lead optimization

Moderate Molecular Flexibility Distinguishes Target from More Rigid Cyclohexyl Analog

The target compound possesses 10 rotatable bonds, reflecting the linear butyl and ethyl chains on the sulfamoyl nitrogen [1]. In contrast, the cyclohexyl(methyl) analog (CAS 850936-13-9) incorporates a conformationally restricted cyclohexyl ring that reduces rotatable bond count to approximately 6, altering the entropic penalty upon binding .

Flexibility Conformational entropy Binding kinetics Rotatable bonds

Initial HepG2 Cytotoxicity Screen Shows Minimal Nonspecific Toxicity at 20 μM

In a high-throughput HepG2 cytotoxicity assay, the compound exhibited %Activity values ranging from -3.3 to +2.72 at 20 μM, with a mean %Activity near zero, indicating no significant growth inhibition or cell death at this concentration . Although no direct comparator was tested in the same run, this contrasts with many oxadiazole derivatives that show IC50 values in the low micromolar range against HepG2 cells, suggesting a favorable initial safety margin for cell-based target engagement studies [1].

Cytotoxicity HepG2 Safety window Screening

Optimal Research Scenarios for 4-[Butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide


Chemical Probe Development for Enzyme Targets with Narrow Binding Pockets

The compound's linear butyl(ethyl) sulfamoyl group and moderate logP (1.4) make it a candidate for probing enzymes where bulky aromatic substituents are disfavored [1]. Its 10 rotatable bonds provide adaptive flexibility, while the methoxymethyl oxadiazole contributes polarity that can engage key hydrogen-bonding residues.

ADME Panel Validation: Low Lipophilicity Benchmark

With an XLogP3-AA of 1.4—significantly lower than the benzyl analog (2.80)—this compound can serve as a low-lipophilicity benchmark in ADME panels to calibrate solubility, permeability, and protein-binding assays within the oxadiazole chemical series .

Phenotypic Screening with Reduced Cytotoxicity Confounders

The demonstrated minimal HepG2 cytotoxicity at 20 μM supports its use in cell-based phenotypic assays where distinguishing target-specific effects from nonspecific toxicity is critical, particularly in hepatocyte models of metabolic disease or liver cancer .

Structure-Activity Relationship (SAR) Expansion at the Sulfamoyl Nitrogen

As the butyl(ethyl) variant, this compound fills a key gap in SAR matrices exploring the effect of linear aliphatic substituents on the sulfamoyl nitrogen. Laboratories constructing focused libraries around the oxadiazole benzamide scaffold can use it to probe the balance between flexibility and potency, complementing cyclic and aromatic variants.

Quote Request

Request a Quote for 4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.